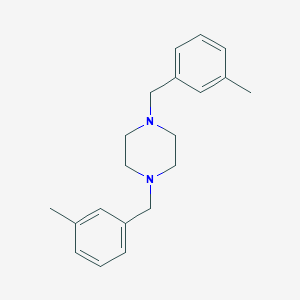

1,4-Bis(3-methylbenzyl) piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,4-Bis(3-methylbenzyl) piperazine is a synthetic compound with the molecular formula C20H26N2 . It belongs to the class of piperazine derivatives, characterized by a six-membered ring containing two nitrogen atoms. This compound is not found naturally and is primarily significant due to its structural relation to meclizine, a common antihistamine and antiemetic medication.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1,4-Bis(3-methylbenzyl) piperazine can be synthesized through various methods. One common approach involves the reaction of piperazine with 3-methylbenzyl chloride under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of microwave reactors has also been explored to accelerate the reaction and improve the overall process .

Analyse Des Réactions Chimiques

Types of Reactions

1,4-Bis(3-methylbenzyl) piperazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in an appropriate solvent.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of the corresponding amines.

Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

Cancer Research: Studies suggest it might possess anti-cancer properties, although specific mechanisms and efficacy require further investigation.

Neurology Research: Its potential role in the nervous system, particularly its interaction with specific neurotransmitters, is being explored.

Drug Discovery: The compound is used in the synthesis of new pharmaceutical agents due to its versatile chemical structure.

Material Synthesis: It is employed in the development of new materials with unique properties.

Mécanisme D'action

The exact mechanism of action of 1,4-Bis(3-methylbenzyl) piperazine is not well-established. its structural similarity to meclizine suggests a potential for similar mechanisms. Meclizine acts as a histamine H1 receptor antagonist, blocking the effects of histamine, a molecule involved in allergic reactions and nausea. Whether this compound possesses similar antihistaminic or antiemetic properties remains unknown and requires further research.

Comparaison Avec Des Composés Similaires

Similar Compounds

Piperazine: A simple organic compound with a six-membered ring containing two nitrogen atoms.

Meclizine: An antihistamine and antiemetic medication structurally related to 1,4-Bis(3-methylbenzyl) piperazine.

Cyclizine: Another antihistamine with a similar structure and function to meclizine.

Uniqueness

This compound is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties.

Activité Biologique

Overview

1,4-Bis(3-methylbenzyl) piperazine is a chemical compound belonging to the piperazine family, characterized by its unique structure featuring two 3-methylbenzyl groups attached to a piperazine ring. Its molecular formula is C20H28Cl2N2, and it has garnered attention in various fields of research due to its potential biological activities. This article explores its synthesis, biological effects, mechanisms of action, and comparative analysis with similar compounds.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine with 3-methylbenzyl chloride in the presence of a suitable base. The general reaction can be summarized as follows:

This compound can be further converted into its dihydrochloride salt for enhanced stability and solubility in biological assays.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Research indicates that this compound may modulate cellular processes by binding to specific molecular targets, leading to effects such as:

- Inhibition of cell proliferation : Studies suggest that it may induce apoptosis in cancer cells through necroptosis pathways .

- Antimicrobial activity : Preliminary screening has shown potential efficacy against certain bacterial strains, although detailed studies are still required to confirm these findings .

Case Studies

- Anticancer Activity : In a preclinical study, this compound was tested for its antiproliferative effects on various cancer cell lines. The results indicated significant inhibition of cell growth, particularly in leukemia and breast cancer models. Flow cytometric analyses revealed that the compound induced apoptosis through activation of caspase pathways .

- Neuropharmacological Effects : Another study explored the neuropharmacological properties of piperazine derivatives, including this compound. It was found to interact with aminergic receptors, suggesting potential applications in treating neurological disorders .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with similar piperazine derivatives:

| Compound Name | Structure Characteristics | Notable Biological Activity |

|---|---|---|

| This compound | Two 3-methylbenzyl groups | Anticancer and antimicrobial activities |

| 1,4-Bis(4-methylbenzyl) piperazine | Two 4-methylbenzyl groups | Limited studies; potential neuroactivity |

| 1,4-Bis(2-methylbenzyl) piperazine | Two 2-methylbenzyl groups | Less explored; potential for modification |

| 1,4-Bis(3-chlorobenzyl) piperazine | Two 3-chlorobenzyl groups | Antimicrobial activity reported |

The presence and position of substituents on the benzene rings significantly influence the biological activity and pharmacological profiles of these compounds. For instance, the specific arrangement of methyl groups in this compound enhances its receptor binding affinity compared to its analogs.

Propriétés

IUPAC Name |

1,4-bis[(3-methylphenyl)methyl]piperazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2/c1-17-5-3-7-19(13-17)15-21-9-11-22(12-10-21)16-20-8-4-6-18(2)14-20/h3-8,13-14H,9-12,15-16H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANALMXREFYDTJG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2CCN(CC2)CC3=CC=CC(=C3)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625406-13-5 |

Source

|

| Record name | 1,4-Bis(3-methylbenzyl) piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625406135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-BIS(3-METHYLBENZYL) PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54FAC8M3V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.